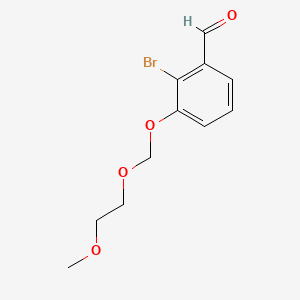

2-Bromo-3-(2-methoxyethoxymethoxy)benzaldehyde

Beschreibung

Eigenschaften

IUPAC Name |

2-bromo-3-(2-methoxyethoxymethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO4/c1-14-5-6-15-8-16-10-4-2-3-9(7-13)11(10)12/h2-4,7H,5-6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKCIQWKNSNFIQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCOC1=CC=CC(=C1Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Bromo-3-(2-methoxyethoxymethoxy)benzaldehyde chemical structure

An In-depth Technical Guide to the Synthesis and Utility of 2-Bromo-3-(2-methoxyethoxymethoxy)benzaldehyde

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-3-(2-methoxyethoxymethoxy)benzaldehyde, a key trifunctional synthetic intermediate for researchers in organic synthesis and drug development. The document details the strategic importance of its constituent functional groups—the reactive aldehyde, the versatile bromo-substituent for cross-coupling, and the robust (2-methoxyethoxymethyl) ether (MEM) protecting group. We present a complete, field-proven synthetic pathway, including the regioselective bromination of the precursor and the subsequent hydroxyl protection. The guide elucidates the underlying reaction mechanisms, provides detailed experimental protocols, and discusses the compound's potential applications as a versatile building block in the synthesis of complex molecular architectures.

Introduction: A Trifunctional Linchpin in Modern Synthesis

In the landscape of medicinal chemistry and complex molecule synthesis, the efficiency of a synthetic route often hinges on the use of multifunctional building blocks. 2-Bromo-3-(2-methoxyethoxymethoxy)benzaldehyde is a paradigm of such a scaffold. Its structure is strategically designed for sequential, chemoselective transformations, offering a powerful tool for constructing elaborate molecular frameworks.

The three key functional groups each serve a distinct and critical purpose:

-

The Aldehyde Group: A versatile electrophilic handle for a wide array of carbon-carbon bond-forming reactions, including Wittig olefination, Grignard additions, aldol condensations, and reductive aminations.

-

The Bromo Substituent: Positioned on the aromatic ring, it is an ideal functional group for transition-metal-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Sonogashira couplings, enabling the introduction of diverse aryl, alkyl, or alkynyl fragments.

-

The MEM-Protected Phenol: The phenolic hydroxyl group is masked with a (2-methoxyethoxymethyl) ether, or MEM group. This acetal-based protecting group is highly stable under a wide range of conditions, including exposure to strong bases, organometallic reagents, and various oxidizing and reducing agents.[1] Its true utility lies in its selective cleavage under specific Lewis or Brønsted acidic conditions, allowing for the timely unmasking of the phenol for further functionalization.[1][2]

This guide will provide the necessary technical details to synthesize, characterize, and strategically deploy this valuable chemical intermediate.

Physicochemical and Spectroscopic Data

The properties of 2-Bromo-3-(2-methoxyethoxymethoxy)benzaldehyde are summarized below. As this is a specialized intermediate, some data are calculated or predicted based on its structure and the known characteristics of its functional groups.

| Property | Value |

| IUPAC Name | 2-Bromo-3-((2-methoxyethoxy)methoxy)benzaldehyde |

| Molecular Formula | C₁₁H₁₃BrO₄ |

| Molecular Weight | 299.12 g/mol |

| Physical Form | Predicted to be a colorless to pale yellow oil or low-melting solid |

| CAS Number | Not publicly available |

Table 1: Predicted Spectroscopic Data

| Spectroscopy Type | Predicted Chemical Shifts / Peaks |

| ¹H NMR (CDCl₃) | δ ≈ 10.3 ppm (s, 1H, -CHO), 7.8-7.2 ppm (m, 3H, Ar-H), 5.3 ppm (s, 2H, O-CH₂-O), 3.8-3.7 ppm (m, 2H, -OCH₂CH₂OCH₃), 3.6-3.5 ppm (m, 2H, -OCH₂CH₂OCH₃), 3.4 ppm (s, 3H, -OCH₃) |

| ¹³C NMR (CDCl₃) | δ ≈ 190 ppm (C=O), 155 ppm (Ar C-O), 135-120 ppm (Ar-C), 118 ppm (Ar C-Br), 95 ppm (O-CH₂-O), 72 ppm (-OCH₂CH₂OCH₃), 68 ppm (-OCH₂CH₂OCH₃), 59 ppm (-OCH₃) |

| IR (Infrared) | ν ≈ 2950-2850 cm⁻¹ (C-H stretch), 1690 cm⁻¹ (Ar C=O stretch), 1580, 1470 cm⁻¹ (Ar C=C stretch), 1250-1050 cm⁻¹ (C-O ether stretch) |

| MS (Mass Spec) | ESI-MS: [M+H]⁺ at m/z 299/301 (characteristic 1:1 isotopic pattern for Bromine) |

Synthesis and Mechanistic Rationale

The synthesis of 2-Bromo-3-(2-methoxyethoxymethoxy)benzaldehyde is a logical two-step process starting from commercially available 3-hydroxybenzaldehyde. The strategy involves the regioselective bromination of the aromatic ring followed by the protection of the phenolic hydroxyl group.

Retrosynthetic Strategy

The logical disconnection of the target molecule reveals its direct precursors, highlighting the key bond formations and functional group manipulations required for its synthesis.

Figure 1: Retrosynthetic analysis of the target molecule.

Step 1: Synthesis of 2-Bromo-3-hydroxybenzaldehyde

The first step is the electrophilic aromatic substitution of 3-hydroxybenzaldehyde. The hydroxyl (-OH) and aldehyde (-CHO) groups exert competing electronic effects on the aromatic ring. The hydroxyl group is a strongly activating, ortho, para-director, while the aldehyde is a deactivating, meta-director. The position ortho to the powerful hydroxyl group (C2) is the most activated site for electrophilic attack.

Experimental Protocol: A robust procedure for this transformation has been established.[3]

-

Suspend 3-hydroxybenzaldehyde (1.0 eq), sodium acetate (2.0 eq), and a catalytic amount of iron powder (0.075 eq) in glacial acetic acid.

-

Warm the suspension gently until a clear solution is obtained, then cool to room temperature.

-

Slowly add a solution of bromine (1.1-1.2 eq) in glacial acetic acid dropwise over 15-20 minutes while stirring.

-

Continue stirring the reaction mixture at room temperature for 2-5 hours, monitoring by TLC until the starting material is consumed.

-

Upon completion, pour the reaction mixture into ice water to precipitate the product.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, wash with aqueous sodium thiosulfate solution to quench excess bromine, followed by brine.

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude solid by recrystallization or flash column chromatography on silica gel to yield pure 2-bromo-3-hydroxybenzaldehyde.[3]

Step 2: MEM Protection of the Phenolic Hydroxyl Group

Causality Behind Protection: The phenolic proton is acidic and will interfere with many subsequent reactions, particularly those involving organometallic reagents or strong bases. Protection is therefore essential. The MEM group is chosen for its high stability and orthogonal deprotection conditions relative to other common protecting groups.[1]

Mechanism of MEM Protection: The reaction proceeds via a classic Williamson ether synthesis, which is an Sₙ2 nucleophilic substitution.[2] The non-nucleophilic base, N,N-diisopropylethylamine (DIPEA), deprotonates the phenolic hydroxyl to form a phenoxide anion. This potent nucleophile then attacks the electrophilic chloromethyl carbon of 2-methoxyethoxymethyl chloride (MEM-Cl), displacing the chloride leaving group to form the MEM ether.[1][2]

Figure 2: SN2 mechanism for MEM protection of a phenol.

Experimental Protocol: This procedure is adapted from standard literature methods for MEM protection of alcohols.[1]

-

Dissolve 2-bromo-3-hydroxybenzaldehyde (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., Nitrogen or Argon).

-

Add N,N-diisopropylethylamine (DIPEA, 1.5 eq) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Add 2-methoxyethoxymethyl chloride (MEM-Cl, 1.2-1.5 eq) dropwise. Caution: MEM-Cl is a potential carcinogen and should be handled with extreme care in a chemical fume hood.[4]

-

Allow the reaction to warm to room temperature and stir for 5-12 hours, monitoring by TLC.

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the resulting crude oil or solid by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure 2-Bromo-3-(2-methoxyethoxymethoxy)benzaldehyde.

Synthetic Utility and Applications

The strategic arrangement of functional groups in 2-Bromo-3-(2-methoxyethoxymethoxy)benzaldehyde makes it a highly valuable precursor for the synthesis of complex molecules, particularly in the field of drug discovery. Related brominated phenolic compounds have demonstrated interesting biological activities, such as anti-inflammatory effects.[5]

Figure 3: Potential synthetic transformations of the title compound.

Safety, Handling, and Storage

All chemical manipulations should be performed by trained personnel in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

2-Bromo-3-hydroxybenzaldehyde: May cause skin, eye, and respiratory irritation.

-

2-Methoxyethoxymethyl chloride (MEM-Cl): A strong alkylating agent that is classified as a potential human carcinogen.[4] Handle with extreme caution.

-

Bromine: Highly corrosive, toxic, and causes severe burns. Work with bromine requires specialized precautions.

-

Final Product: As a substituted bromobenzaldehyde, the final product should be handled as a potential irritant.

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion

2-Bromo-3-(2-methoxyethoxymethoxy)benzaldehyde stands out as a meticulously designed synthetic intermediate. The orthogonal reactivity of its aldehyde, bromo, and protected phenol functionalities provides chemists with a versatile platform for the efficient construction of complex molecular targets. The synthetic protocols and mechanistic insights provided in this guide offer a clear and reliable pathway for its preparation and strategic use, empowering researchers in their pursuit of novel chemical entities for pharmaceutical and materials science applications.

References

-

Total Synthesis. MEM Protecting Group: MEM Protection & Deprotection Mechanism. [Link]

-

Wikipedia. Methoxymethyl ether. [Link]

-

MDPI. 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. [Link]

Sources

- 1. total-synthesis.com [total-synthesis.com]

- 2. benchchem.com [benchchem.com]

- 3. 2-Bromo-3-hydroxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 4. Methoxymethyl ether - Wikipedia [en.wikipedia.org]

- 5. 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells [mdpi.com]

An In-depth Technical Guide to 2-Bromo-3-(2-methoxyethoxymethoxy)benzaldehyde: Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of 2-Bromo-3-(2-methoxyethoxymethoxy)benzaldehyde, a specialized aromatic aldehyde of interest in medicinal chemistry and organic synthesis. Given the compound's nature as a protected derivative, this guide will focus on its synthesis from its precursor, 2-bromo-3-hydroxybenzaldehyde, and deduce its properties and spectral characteristics based on established chemical principles and data from related structures.

Introduction: The Strategic Role of the MEM Protecting Group

2-Bromo-3-(2-methoxyethoxymethoxy)benzaldehyde is a derivative of 2-bromo-3-hydroxybenzaldehyde where the phenolic hydroxyl group is protected by a methoxyethoxymethyl (MEM) ether. The MEM group is an acetal-type protecting group that is stable to a variety of reaction conditions, including strong bases, organometallic reagents, and many oxidizing and reducing agents. Its introduction is a strategic step in multi-step syntheses to prevent the acidic phenol from interfering with subsequent reactions targeting other parts of the molecule. The selective removal of the MEM group can be achieved under acidic conditions, particularly with Lewis acids, which allows for orthogonal deprotection strategies in the synthesis of complex molecules.[1]

Synthesis of 2-Bromo-3-(2-methoxyethoxymethoxy)benzaldehyde

The synthesis of the title compound is a two-stage process: first, the regioselective bromination of 3-hydroxybenzaldehyde to yield 2-bromo-3-hydroxybenzaldehyde, followed by the protection of the hydroxyl group with 2-methoxyethoxymethyl chloride (MEM-Cl).

Stage 1: Synthesis of 2-Bromo-3-hydroxybenzaldehyde

The precursor, 2-bromo-3-hydroxybenzaldehyde, can be synthesized by the electrophilic bromination of 3-hydroxybenzaldehyde. It is important to note that the bromination of 3-hydroxybenzaldehyde can yield multiple isomers, and controlling the regioselectivity is key.[2]

Experimental Protocol:

A common procedure involves the bromination of 3-hydroxybenzaldehyde in acetic acid.[3]

-

Suspend 3-hydroxybenzaldehyde (1.0 eq.), sodium acetate (2.0 eq.), and a catalytic amount of iron powder (0.075 eq.) in glacial acetic acid.

-

Warm the mixture gently until a clear solution is formed, then cool to room temperature.

-

Slowly add a solution of bromine (1.15 eq.) in glacial acetic acid dropwise to the reaction mixture over 15-20 minutes.

-

Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into ice water and extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

Combine the organic layers, wash with a saturated solution of sodium thiosulfate and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to afford 2-bromo-3-hydroxybenzaldehyde.[3][4]

Stage 2: MEM Protection of 2-Bromo-3-hydroxybenzaldehyde

The protection of the phenolic hydroxyl group is achieved by reaction with MEM-Cl in the presence of a non-nucleophilic base.[5]

Experimental Protocol:

-

Dissolve 2-bromo-3-hydroxybenzaldehyde (1.0 eq.) in an anhydrous aprotic solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF).

-

Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA, 1.5 eq.), to the solution at room temperature.

-

Add 2-methoxyethoxymethyl chloride (MEM-Cl, 1.5 eq.) dropwise to the reaction mixture.

-

Stir the mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent.

-

Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield 2-Bromo-3-(2-methoxyethoxymethoxy)benzaldehyde.

Physicochemical and Spectral Properties

Physicochemical Properties (Inferred)

| Property | Value (Precursor: 2-Bromo-3-hydroxybenzaldehyde) | Inferred Value (2-Bromo-3-(MEM-O)benzaldehyde) |

| Molecular Formula | C₇H₅BrO₂[6] | C₁₁H₁₃BrO₄ |

| Molecular Weight | 201.02 g/mol [6] | 290.12 g/mol |

| Appearance | White to yellow solid[7] | Likely a colorless to pale yellow oil or low-melting solid |

| Melting Point | 149-153 °C[8] | Significantly lower than the precursor |

| Solubility | Soluble in chloroform, dichloromethane, and ethyl acetate[9] | Expected to have good solubility in common organic solvents |

Spectral Data (Predicted)

The spectral data for 2-Bromo-3-(2-methoxyethoxymethoxy)benzaldehyde can be predicted by considering the contributions of the brominated benzaldehyde core and the MEM protecting group.

¹H NMR Spectroscopy:

-

Aldehyde Proton (-CHO): A singlet is expected around δ 10.3 ppm.

-

Aromatic Protons: Three protons on the aromatic ring will appear as multiplets in the range of δ 7.3-7.6 ppm.

-

MEM Group Protons:

¹³C NMR Spectroscopy:

-

Aldehyde Carbonyl: A signal is expected around 188-192 ppm.

-

Aromatic Carbons: Signals will appear in the aromatic region (110-160 ppm).

-

MEM Group Carbons:

Infrared (IR) Spectroscopy:

-

C=O Stretch (Aldehyde): A strong, sharp absorption band around 1690-1710 cm⁻¹.

-

C-O Stretch (Ether): Strong absorption bands in the region of 1050-1150 cm⁻¹.

-

Aromatic C-H Stretch: Weak to medium bands above 3000 cm⁻¹.

-

Aromatic C=C Stretch: Medium bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS):

-

The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound (M⁺ and M⁺+2 peaks of nearly equal intensity).

-

The molecular ion peak (M⁺) would be expected at m/z 290 and 292.

-

Fragmentation would likely involve the loss of the MEM group and other characteristic fragments of the benzaldehyde core.

Applications in Drug Development and Organic Synthesis

Substituted benzaldehydes are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds. 2-Bromo-3-hydroxybenzaldehyde itself is a reactant in the preparation of benzoxaboroles, a class of compounds with antimalarial activity.[4] By protecting the hydroxyl group, 2-Bromo-3-(2-methoxyethoxymethoxy)benzaldehyde allows for a wider range of chemical transformations to be performed on the molecule without interference from the acidic phenol, making it a key intermediate in the synthesis of more complex drug candidates.

Safety and Handling

As with all laboratory chemicals, 2-Bromo-3-(2-methoxyethoxymethoxy)benzaldehyde should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazards of Precursor (2-Bromo-3-hydroxybenzaldehyde): The precursor is harmful if swallowed and causes skin and eye irritation.[7] It is reasonable to assume that the MEM-protected derivative carries similar hazards.

-

MEM-Cl: The reagent used for protection, 2-methoxyethoxymethyl chloride, is a strong alkylating agent and a suspected human carcinogen.[1] Extreme caution should be exercised when handling this reagent.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.

Conclusion

2-Bromo-3-(2-methoxyethoxymethoxy)benzaldehyde is a valuable, albeit specialized, synthetic intermediate. While direct experimental data is scarce, a thorough understanding of its precursor and the chemistry of the MEM protecting group allows for a reliable prediction of its properties and behavior. This guide provides the necessary foundational knowledge for researchers and scientists to confidently synthesize and utilize this compound in their drug discovery and development endeavors.

References

-

Wikipedia. (n.d.). Methoxymethyl ether. Retrieved from [Link]

-

The effect of methyl group rotation on 1H-1H solid-state NMR spin-diffusion spectra. (2023, July 11). Nature Communications. Retrieved from [Link]

-

(iii) NMR Data for Methoxymethyl Ethers bH. (n.d.). Retrieved from [Link]

-

Using NMR Spectroscopy: Methylene Groups and Signal Overlap. (2019, January 11). YouTube. Retrieved from [Link]

-

Total Synthesis. (2025, July 25). MEM Protecting Group: MEM Protection & Deprotection Mechanism. Retrieved from [Link]

-

Chemistry Connected. (n.d.). 422 - protective groups. Retrieved from [Link]

-

Methyl-Based NMR Spectroscopy Methods for Uncovering Structural Dynamics in Large Proteins and Protein Complexes. (n.d.). PMC. Retrieved from [Link]

-

Effects of Electronic Resonance Interaction on the Methoxy Group NMR Parameters. Theoretical and Experimental Study of Substitut. (n.d.). Retrieved from [Link]

-

ResearchGate. (2025, August 6). Unforeseen formation of 2-bromo-3-hydroxybenzaldehyde by bromination of 3-hydroxybenzaldehyde. Retrieved from [Link]

Sources

- 1. Methoxymethyl ether - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. 2-Bromo-3-hydroxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 4. 2-Bromo-3-hydroxybenzaldehyde | 196081-71-7 [chemicalbook.com]

- 5. total-synthesis.com [total-synthesis.com]

- 6. 2-Bromo-3-hydroxybenzaldehyde | CAS 196081-71-7 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. 2-Bromo-3-hydroxybenzaldehyde | 196081-71-7 [sigmaaldrich.com]

- 8. 196081-71-7 2-Bromo-3-hydroxybenzaldehyde AKSci J94161 [aksci.com]

- 9. lifechempharma.com [lifechempharma.com]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

Technical Guide: MEM-Protected 2-Bromo-3-Hydroxybenzaldehyde

A Strategic Scaffold for Divergent Library Synthesis[1]

Executive Summary

This technical guide details the synthesis, stability, and strategic application of 2-bromo-3-(2-methoxyethoxymethoxy)benzaldehyde (referred to herein as MEM-BHB ).[1] This molecule represents a "privileged scaffold" in drug discovery due to its high density of orthogonal reactive handles:

-

C1-Formyl Group: Ready for condensation (Schiff bases, Wittig, reductive amination).[1]

-

C2-Bromide: A handle for halogen-metal exchange or transition-metal cross-coupling.[1]

-

C3-MEM Ether: A robust phenol protecting group that also functions as a chelating Directed Metalation Group (DMG), stabilizing organolithium intermediates.[1]

This guide is designed for medicinal chemists requiring a reliable protocol for generating 1,2,3-substituted aromatic libraries.

Part 1: Synthesis & Structural Logic[1]

The synthesis of MEM-BHB is a two-step sequence starting from commercially available 3-hydroxybenzaldehyde.[1] The critical challenge is controlling regioselectivity during bromination and preventing side reactions (e.g., Cannizzaro disproportionation) during protection.

1.1 Reaction Workflow Diagram

Figure 1: Synthetic workflow highlighting the regioselective bromination and subsequent protection.

1.2 Step-by-Step Experimental Protocol

Step 1: Regioselective Bromination Rationale: The hydroxyl group is a strong ortho/para director. While position 4 and 6 are sterically accessible, the use of sodium acetate buffers the hydrobromic acid generated, favoring the thermodynamic product and preventing acid-catalyzed degradation of the aldehyde.[1]

-

Setup: Charge a round-bottom flask with 3-hydroxybenzaldehyde (1.0 equiv) and Sodium Acetate (2.0 equiv) in Glacial Acetic Acid (0.5 M concentration).

-

Addition: Add a solution of Bromine (1.05 equiv) in Acetic Acid dropwise over 30 minutes at 15–20°C.

-

Critical Control: Keep temperature <25°C to minimize poly-bromination.[1]

-

-

Workup: Pour mixture into ice water. The product typically precipitates. Filter and wash with cold water.

-

Purification: Recrystallize from ethanol/water or purify via flash chromatography (Hexanes/EtOAc) to separate the C2-bromo isomer (major) from the C6-bromo isomer.

-

Target Yield: 40–50% isolated yield.

-

Step 2: MEM Protection Rationale: Standard Williamson ether synthesis using NaH can be risky with aldehydes due to potential enolization or reduction. We utilize a mild base protocol (DIPEA) which is sufficient to alkylate the phenol without affecting the aldehyde.

-

Setup: Dissolve 2-bromo-3-hydroxybenzaldehyde (1.0 equiv) in anhydrous DCM (0.3 M).

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 1.5 equiv) and stir at 0°C for 10 minutes.

-

Alkylation: Add MEM Chloride (2-methoxyethoxymethyl chloride, 1.2 equiv) dropwise.[1]

-

Safety Note: MEM-Cl is a carcinogen; use in a fume hood.[1]

-

-

Reaction: Allow to warm to RT and stir for 12 hours. Monitor by TLC (disappearance of phenol spot).

-

Workup: Quench with sat. NH4Cl.[1][2][3] Extract with DCM.[1] Wash organic layer with brine, dry over Na2SO4.[1]

-

Purification: Flash chromatography (SiO2, 10-30% EtOAc/Hexane).

Part 2: Strategic Applications & Reactivity[1]

The MEM-BHB scaffold is designed for divergent synthesis . The MEM group is not merely a blocking group; it is a functional tool that enables chemistry that would otherwise fail on the free phenol.

2.1 Reactivity Map

Figure 2: Divergent reactivity profile. Pathway A highlights the unique capability of the MEM group to stabilize the lithium intermediate.

2.2 Critical Mechanism: Chelation-Stabilized Lithiation

The most powerful application of this scaffold is in Pathway A .

-

Problem: Treating a 2-bromo-benzaldehyde with n-BuLi usually results in nucleophilic attack at the carbonyl (1,2-addition) rather than Li-Br exchange.

-

Solution: The MEM group at C3 coordinates to the Lithium atom. When n-BuLi is used at low temperatures (-78°C), the Li-Br exchange occurs rapidly.[1] The resulting C2-lithium species is stabilized by the oxygen atoms of the MEM ether (forming a 5-membered chelate ring), which reduces its nucleophilicity toward the internal aldehyde or external electrophiles until desired.

-

Protocol Note: To prevent attack on the aldehyde, it is often converted to an acetal in situ or transiently protected with a lithium alkoxide (via addition of BuLi to the alcohol if starting from the benzyl alcohol state), or the aldehyde is protected as a dithiane prior to lithiation.

2.3 Stability Data Table

| Condition | Stability of MEM-BHB | Notes |

| Suzuki Coupling (aq. Na2CO3/Pd) | Stable | Preferred over esters (Ac/Bz) which hydrolyze. |

| Strong Base (n-BuLi, -78°C) | Stable | Enables Halogen-Metal exchange.[1] |

| Lewis Acid (ZnBr2, TiCl4) | Unstable | Cleavage condition for deprotection.[1] |

| Protic Acid (HCl, TFA) | Variable | Stable to mild acid; cleaves in strong acid/heat.[1] |

| Oxidation (KMnO4, Jones) | Stable | MEM ether resists oxidation.[1] |

Part 3: References & Authority[1][7][8][9]

-

Regioselective Bromination:

-

MEM Protection & Stability:

-

Mechanism:[1][8][9][7][10][11][12] Total Synthesis.[1] (2025).[7] MEM Protecting Group: Protection & Deprotection Mechanism.[1] Retrieved from .

-

Ortho-Lithiation Context: Snieckus, V., et al. (2013).[1] Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion. PubMed.[1] Retrieved from .

-

-

Cross-Coupling Applications:

Disclaimer

This guide is intended for qualified research personnel. 2-Bromo-3-hydroxybenzaldehyde and MEM-Chloride are hazardous chemicals.[1] Always consult the Safety Data Sheet (SDS) before handling.

Sources

- 1. Salicylaldehydes Derived from 5-Chloromethyl-2-hydroxybenzaldehyde – Synthesis and Reactions | Academic Journals and Conferences [science2016.lp.edu.ua]

- 2. echemi.com [echemi.com]

- 3. scribd.com [scribd.com]

- 4. carlroth.com [carlroth.com]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. arodes.hes-so.ch [arodes.hes-so.ch]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Yoneda Labs [yonedalabs.com]

- 10. Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 12. Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the 2-Bromo-3-hydroxybenzaldehyde MEM Ether Building Block

Abstract

This technical guide provides an in-depth exploration of 2-bromo-3-((2-methoxyethoxy)methoxy)benzaldehyde, commonly referred to as 2-Bromo-3-hydroxybenzaldehyde MEM ether. This trifunctional building block is a valuable reagent in modern synthetic and medicinal chemistry. Its strategic arrangement of an ortho-bromo substituent, a versatile aldehyde, and a stable yet readily cleavable MEM-protected phenol offers chemists a powerful tool for constructing complex molecular architectures. This document details the synthesis, characterization, and key applications of this building block, providing field-proven insights and step-by-step protocols for its effective use in drug discovery and materials science.

Introduction and Strategic Value

In the landscape of drug discovery and development, the efficiency of synthesizing novel molecular entities is paramount.[1] Building blocks that offer multiple, orthogonally reactive functional groups are indispensable tools for medicinal chemists. 2-Bromo-3-hydroxybenzaldehyde MEM ether fits this description perfectly. It is a synthetic intermediate, not a naturally occurring compound, designed for purpose-driven synthesis.

The strategic value of this building block lies in its three key features:

-

Aromatic Bromide: The bromine atom serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), enabling the facile introduction of carbon-carbon and carbon-heteroatom bonds.

-

Aldehyde Group: The formyl group is a gateway to numerous transformations, including reductive aminations, Wittig reactions, and condensations, allowing for the construction of diverse side chains and heterocyclic systems.

-

MEM-Protected Phenol: The (2-methoxyethoxy)methyl (MEM) ether is a robust protecting group for the phenolic hydroxyl. Introduced by E.J. Corey, the MEM group is stable to a wide range of nucleophilic, basic, and organometallic conditions often employed in modifying the other two functional sites.[2][3] Its selective removal under specific acidic conditions, particularly with Lewis acids, provides a crucial element of orthogonal control in a multi-step synthesis.[2][3][4]

This combination allows for a modular and convergent approach to synthesis, where complex fragments can be coupled to the aromatic core in a controlled, stepwise manner.

Synthesis and Physicochemical Properties

The target compound is synthesized in a two-step sequence starting from the commercially available 3-hydroxybenzaldehyde.

Step 1: Electrophilic Bromination

The first step is the regioselective bromination of 3-hydroxybenzaldehyde. The hydroxyl group is an ortho-, para-director. To favor bromination at the C2 position, ortho to the hydroxyl group and meta to the deactivating aldehyde, specific conditions are employed.

dot

Caption: Diagram 1: Synthesis of 2-Bromo-3-hydroxybenzaldehyde.

Field-Proven Protocol: Synthesis of 2-Bromo-3-hydroxybenzaldehyde [5][6]

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-hydroxybenzaldehyde (4.88 g, 40.0 mmol), sodium acetate (6.56 g, 80.0 mmol), and a catalytic amount of iron powder (167 mg, 3.0 mmol).

-

Solvent: Suspend the solids in glacial acetic acid (36 mL).

-

Reagent Addition: In a separate flask, prepare a solution of bromine (7.35 g, 46.0 mmol) in glacial acetic acid (8 mL). Add this bromine solution dropwise to the stirred suspension at room temperature over 20-30 minutes. Causality Note: The use of acetic acid as a solvent and sodium acetate as a base helps to control the reactivity of bromine and minimize over-bromination. Iron powder acts as a Lewis acid catalyst.

-

Reaction: Stir the reaction mixture at room temperature for 5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate eluent).

-

Workup: Upon completion, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution to quench any remaining bromine, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude solid by flash column chromatography on silica gel to afford 2-bromo-3-hydroxybenzaldehyde as a white solid.[5]

Step 2: MEM Protection

The phenolic hydroxyl group of 2-bromo-3-hydroxybenzaldehyde is then protected using (2-methoxyethoxy)methyl chloride (MEM-Cl).

dot

Caption: Diagram 2: MEM protection of the phenolic hydroxyl group.

Field-Proven Protocol: MEM Ether Formation [3][4]

-

Setup: Dissolve 2-bromo-3-hydroxybenzaldehyde (1.0 eq.) in anhydrous dichloromethane (CH₂Cl₂) in a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon).

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 1.5 eq.). This non-nucleophilic base will deprotonate the phenol without competing as a nucleophile.[2][4]

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Add MEM-Cl (1.2-1.5 eq.) dropwise. Safety Note: Chloroalkyl ethers like MEM-Cl are potential carcinogens and should be handled with extreme care in a well-ventilated fume hood.[4]

-

Reaction: Allow the reaction to warm to room temperature and stir for 5-12 hours. Monitor by TLC for the consumption of the starting material.

-

Workup: Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Separate the layers and extract the aqueous layer with CH₂Cl₂.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure MEM ether.

Physicochemical and Spectroscopic Data

| Property | Value | Source |

| Compound Name | 2-Bromo-3-((2-methoxyethoxy)methoxy)benzaldehyde | - |

| Synonyms | 2-Bromo-3-hydroxybenzaldehyde MEM ether | - |

| Molecular Formula | C₁₁H₁₃BrO₄ | - |

| Molecular Weight | 299.12 g/mol | - |

| Appearance | Typically an oil or low-melting solid | Supplier Data |

| ¹H NMR (CDCl₃) | δ ~10.4 (s, 1H, CHO), ~7.8 (d, 1H, Ar-H), ~7.5 (d, 1H, Ar-H), ~7.3 (t, 1H, Ar-H), ~5.3 (s, 2H, OCH₂O), ~3.9 (m, 2H, OCH₂), ~3.6 (m, 2H, OCH₂), ~3.4 (s, 3H, OCH₃) | Predicted |

| ¹³C NMR (CDCl₃) | δ ~190 (CHO), ~155 (C-OMEM), ~135 (C-Br), ~130 (Ar-CH), ~125 (Ar-CH), ~120 (Ar-C), ~118 (Ar-CH), ~99 (OCH₂O), ~71 (OCH₂), ~68 (OCH₂), ~59 (OCH₃) | Predicted |

Note: NMR chemical shifts (δ) are approximate and can vary based on solvent and concentration. Data is predicted based on typical values for similar structures.

Key Synthetic Applications and Protocols

The utility of this building block is best demonstrated through its diverse reactivity at its three functional sites.

dot

Caption: Diagram 3: Versatility of the building block.

Application 1: Suzuki Cross-Coupling at the Bromide

The C-Br bond is ideal for forming new C-C bonds. The Suzuki coupling is a robust method for introducing aryl or vinyl substituents.

Exemplary Protocol: Suzuki Coupling with Phenylboronic Acid

-

Setup: In a Schlenk flask, combine 2-Bromo-3-hydroxybenzaldehyde MEM ether (1.0 eq.), phenylboronic acid (1.2 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.).

-

Reagents: Add a base, typically 2M aqueous sodium carbonate (Na₂CO₃) solution (3.0 eq.), and a solvent system like a 3:1 mixture of Toluene and Ethanol.

-

Reaction: Degas the mixture by bubbling argon through it for 15-20 minutes. Heat the reaction to 80-90 °C and stir for 6-18 hours, monitoring by TLC or LC-MS.

-

Workup: Cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

-

Purification: Purify the residue by flash column chromatography to yield the biphenyl product.

Application 2: Reductive Amination of the Aldehyde

The aldehyde can be converted into a secondary or tertiary amine, a common functional group in pharmaceuticals.

Exemplary Protocol: Reductive Amination with Benzylamine

-

Setup: Dissolve the MEM-protected aldehyde (1.0 eq.) and benzylamine (1.1 eq.) in a suitable solvent like 1,2-dichloroethane (DCE) or methanol.

-

Imine Formation: Add a catalytic amount of acetic acid to facilitate the formation of the intermediate imine. Stir at room temperature for 1-2 hours.

-

Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.), portion-wise to the mixture. Causality Note: NaBH(OAc)₃ is preferred as it is less reactive towards the aldehyde than sodium borohydride, allowing for the imine to form first, and it is tolerant of mildly acidic conditions.

-

Reaction: Stir at room temperature for 12-24 hours until the reaction is complete (monitored by LC-MS).

-

Workup: Quench the reaction carefully with saturated aqueous sodium bicarbonate (NaHCO₃) solution. Extract the product with an organic solvent like ethyl acetate.

-

Purification: Dry the organic layer, concentrate, and purify by chromatography to obtain the desired secondary amine.

Application 3: Selective Deprotection of the MEM Ether

The final step in many synthetic sequences involving this building block is the removal of the MEM group to reveal the free phenol. Lewis acids are particularly effective for this transformation, often providing high selectivity in the presence of other acid-sensitive groups.[2][7]

Exemplary Protocol: Lewis Acid-Mediated MEM Deprotection [3][7]

-

Setup: Dissolve the MEM-protected substrate (1.0 eq.) in a solvent such as acetonitrile (CH₃CN) or dichloromethane (CH₂Cl₂).

-

Reagent Addition: Add a Lewis acid. Cerium(III) chloride heptahydrate (CeCl₃·7H₂O, 2.0 eq.) is a particularly mild and effective reagent for this purpose.[3][7][8] Other options include zinc(II) triflate or trimethylsilyl bromide.[9]

-

Reaction: Stir the reaction at room temperature. The reaction is often rapid, taking from 30 minutes to a few hours. Monitor closely by TLC.

-

Workup: Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.

-

Purification: Wash the combined organic extracts with brine, dry over Na₂SO₄, concentrate, and purify by chromatography to isolate the free phenol.

Safety, Handling, and Storage

-

Handling: This compound and its precursors should be handled by trained professionals in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Safety: The starting material, 2-bromo-3-hydroxybenzaldehyde, is classified as a hazardous substance, causing skin and eye irritation and potential respiratory irritation.[10] The MEM chloride used for protection is a suspected carcinogen.[4]

-

Storage: Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. For long-term storage, refrigeration is recommended.

References

-

Total Synthesis. (2025). MEM Protecting Group: MEM Protection & Deprotection Mechanism. Available at: [Link]

-

Monti, H., et al. (1983). An Efficient Deprotective Method for Allylic Alcohols Protected as Methoxyethoxymethyl (MEM) And Methoxymethyl (MOM) Ethers. Synthetic Communications. Available at: [Link]

-

Wikipedia. (n.d.). Methoxymethyl ether. Retrieved February 24, 2026, from [Link]

-

Organic Chemistry. (2021, November 18). MEM Protecting Group Addition [Video]. YouTube. Available at: [Link]

- Science of Synthesis. (2008). Product Class 8: Ethers as Protecting Groups. Thieme.

-

ResearchGate. (2025). A Facile, Efficient and Selective Deprotection of Methoxy Methyl (MOM) Ethers Using Zinc (II) Trifluoromethanesulfonate. Available at: [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-bromo-3-hydroxy-4-methoxybenzaldehyde. Retrieved February 24, 2026, from [Link]

-

Sabitha, G., et al. (2001). A Highly Efficient, Mild, and Selective Cleavage of β-Methoxyethoxymethyl (MEM) Ethers by Cerium(III) Chloride in Acetonitrile. Organic Letters, 3(8), 1149-1151. Available at: [Link]

-

SteerOn Research. (2025). How Medicinal Chemistry Drives Novel Therapeutics Development. Available at: [Link]

Sources

- 1. steeronresearch.com [steeronresearch.com]

- 2. total-synthesis.com [total-synthesis.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Methoxymethyl ether - Wikipedia [en.wikipedia.org]

- 5. 2-Bromo-3-hydroxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 6. 2-Bromo-3-hydroxybenzaldehyde | 196081-71-7 [chemicalbook.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. 2-Bromo-3-hydroxybenzaldehyde | CAS 196081-71-7 | SCBT - Santa Cruz Biotechnology [scbt.com]

Novel Strategies in Organic Synthesis: The Brominated Benzaldehyde Acetal as a Versatile and Orthogonal Protecting Group

An In-Depth Technical Guide:

Abstract

In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is a cornerstone of success.[1][2][3] This guide delves into the nuanced application of brominated benzaldehydes for the protection of diols, forming substituted benzylidene acetals. Moving beyond a simple masking function, we explore how the bromine substituent introduces a layer of strategic versatility, enabling orthogonal synthetic pathways and offering potential for photolabile cleavage. This paper provides field-proven insights, detailed experimental protocols, and a comparative analysis for researchers, chemists, and drug development professionals seeking to enhance their synthetic toolbox.

Introduction: The Imperative for Strategic Protection

The synthesis of complex molecules, such as natural products or active pharmaceutical ingredients (APIs), frequently necessitates the chemical modification of one functional group in the presence of others that are equally or more reactive.[3] A protecting group is a reversibly formed derivative of a functional group that temporarily masks its reactivity, allowing other transformations to occur elsewhere in the molecule.[1]

An ideal protecting group strategy involves several key considerations:

-

Ease of Installation and Removal: The group should be introduced and cleaved in high yield under mild conditions that do not affect the rest of the molecule.[4]

-

Stability: It must be robust enough to withstand a wide range of reaction conditions.[4]

-

Orthogonality: In a complex synthesis, multiple protecting groups may be required. An orthogonal set allows for the selective removal of one type of protecting group in any order without affecting the others.[4]

Aldehydes and ketones are commonly protected as acetals, which are stable to basic, nucleophilic, and redox conditions but are readily cleaved by mild acid hydrolysis.[5][6] The formation of a cyclic acetal from a 1,2- or 1,3-diol is particularly favorable and forms the basis of this guide.[7]

The Benzylidene Acetal: A Classic Diol Protecting Group

Benzaldehyde and its derivatives react with diols under acidic catalysis to form cyclic benzylidene acetals. These groups have been a mainstay in carbohydrate chemistry and polyol synthesis for decades. The reaction is an equilibrium process, typically driven to completion by the removal of water, often using a Dean-Stark apparatus.[8]

The general mechanism for acid-catalyzed acetal formation is a well-established, two-part process involving the initial formation of a hemiacetal, followed by its conversion to the full acetal.[9][10]

Diagram 1: Generalized mechanism for acid-catalyzed formation of a cyclic benzylidene acetal from a diol.

The stability of the benzylidene acetal is electronically tunable. Electron-donating groups (e.g., p-methoxy) on the aromatic ring stabilize the carbocation intermediate formed during cleavage, making the acetal more acid-labile. Conversely, electron-withdrawing groups are expected to destabilize this intermediate, rendering the acetal more robust towards acidic conditions. This principle is the foundation for employing brominated benzaldehydes.

The Bromine Advantage: Engineering Orthogonality and New Reactivity

The introduction of a bromine atom onto the benzaldehyde ring transforms the protecting group from a passive shield into an active synthetic tool.

Modulated Acid Stability

As an electron-withdrawing halogen, bromine decreases the electron density of the aromatic ring. This electronic effect destabilizes the carbocation intermediate formed during acid-catalyzed hydrolysis, making the bromobenzylidene acetal significantly more stable to acidic conditions compared to its unsubstituted or methoxy-substituted counterparts. This enhanced stability allows for selective deprotection of other, more acid-labile groups (e.g., silyl ethers, p-methoxybenzylidene acetals) while the bromobenzylidene acetal remains intact.

A Handle for Orthogonal Synthesis: Cross-Coupling Reactions

The most powerful feature of the bromobenzylidene group is its utility as a substrate for transition-metal-catalyzed cross-coupling reactions. The carbon-bromine bond provides a reactive handle for forming new carbon-carbon or carbon-heteroatom bonds (e.g., via Suzuki, Sonogashira, Heck, or Buchwald-Hartwig reactions).

This enables a powerful synthetic strategy:

-

Protect: A diol in a complex molecule is protected using bromobenzaldehyde.

-

Modify: The core molecule is elaborated using various synthetic steps, including a cross-coupling reaction performed directly on the bromine atom of the protecting group.

-

Deprotect: The now-modified benzylidene acetal is removed to reveal the original diol.

This strategy effectively uses the protecting group as a disposable scaffold for introducing molecular complexity at a late stage, a highly desirable feature in modern synthesis.

Diagram 2: Workflow for an orthogonal synthesis strategy using a bromobenzylidene acetal protecting group.

Potential for Photolability: The ortho-Bromo Effect

Photolabile protecting groups (PPGs) offer unparalleled spatiotemporal control over deprotection, as cleavage is initiated by light rather than chemical reagents.[11][12] The ortho-nitrobenzyl group is the most widely recognized PPG scaffold.[13] Emerging research suggests that other ortho substituents can induce similar photolytic cleavage. An ortho-bromobenzylidene acetal presents an intriguing possibility for a novel photolabile protecting group. The cleavage is hypothesized to proceed through a mechanism involving intramolecular hydrogen abstraction, similar to a Norrish Type II reaction.[11] This would allow for traceless, reagent-free deprotection under neutral conditions, a significant advantage for sensitive substrates.

Experimental Protocols and Methodologies

The following protocols are provided as validated starting points. Researchers should optimize conditions based on their specific substrates.

Protocol 1: Protection of a 1,2-Diol with 4-Bromobenzaldehyde

This procedure details the formation of a 2-(4-bromophenyl)-1,3-dioxolane.

-

Reagents & Equipment:

-

Substrate (containing 1,2-diol): 1.0 eq

-

4-Bromobenzaldehyde: 1.2 eq

-

p-Toluenesulfonic acid (p-TsOH) or Camphorsulfonic acid (CSA): 0.05 eq

-

Toluene or Benzene (anhydrous)

-

Dean-Stark apparatus, reflux condenser, magnetic stirrer, heating mantle

-

-

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add the diol substrate, 4-bromobenzaldehyde, and toluene (sufficient to suspend reagents).

-

Add the acid catalyst (p-TsOH).

-

Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap, driving the equilibrium towards the product.

-

Monitor the reaction by TLC or GC-MS for the disappearance of the starting diol. The reaction is typically complete within 2-4 hours.

-

Once complete, cool the reaction mixture to room temperature.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and transfer to a separatory funnel.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

-

Causality Insight: The use of an immiscible solvent and a Dean-Stark trap is critical. It physically removes the water byproduct, preventing the reverse hydrolysis reaction and ensuring a high yield of the acetal.[8] A patent for the synthesis of 3-bromobenzaldehyde acetal highlights a solvent-free vacuum dehydration method as an alternative for driving the reaction.[14]

Protocol 2: Standard Acid-Catalyzed Deprotection

This procedure outlines the cleavage of the bromobenzylidene acetal to regenerate the diol.

-

Reagents & Equipment:

-

Protected substrate: 1.0 eq

-

Solvent system: Tetrahydrofuran (THF)/Water (e.g., 4:1 v/v)

-

Acid catalyst: Acetic acid (AcOH), Trifluoroacetic acid (TFA), or dilute Hydrochloric acid (HCl)

-

Magnetic stirrer

-

-

Procedure:

-

Dissolve the protected substrate in the THF/water solvent mixture.

-

Add the acid catalyst. The choice and amount of acid should be tailored to the substrate's sensitivity; start with milder acids like acetic acid.

-

Stir the reaction at room temperature. Monitor progress by TLC for the appearance of the deprotected diol. Mild heating (40-50 °C) can be applied to accelerate cleavage if necessary.

-

Upon completion, neutralize the acid carefully with a saturated aqueous solution of NaHCO₃.

-

Extract the product with an appropriate organic solvent.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify via column chromatography if necessary.

-

-

Trustworthiness Note: The rate of cleavage is highly dependent on the acid strength and substrate. It is advisable to run a small-scale test reaction to determine the optimal conditions to avoid decomposition of sensitive molecules.

Comparative Data Summary

The choice of a specific benzaldehyde derivative for protection is a strategic decision based on the planned synthetic route.

| Protecting Group | Relative Acid Stability | Key Features & Applications | Common Cleavage Conditions |

| Benzaldehyde | Moderate | Standard, general-purpose diol protection. | Mild aqueous acid (e.g., AcOH/H₂O/THF). |

| p-Methoxybenzaldehyde (PMB) | Low (Acid Labile) | Easily cleaved under very mild acidic conditions. Useful for protecting diols that need to be revealed early in a synthesis. | Dilute TFA, CAN (oxidative). |

| 4-Bromobenzaldehyde | High | Increased acid stability for orthogonal deprotection. Provides a handle for late-stage functionalization via cross-coupling. | Stronger aqueous acid (e.g., HCl/THF), longer reaction times. |

| 2-Bromobenzaldehyde | High | Similar acid stability to the 4-bromo isomer. Potential for photolytic cleavage under UV irradiation (novel application). | Strong aqueous acid; Potentially UV light (e.g., >300 nm) in a suitable solvent. |

Conclusion and Future Outlook

Brominated benzaldehyde protecting groups offer a significant strategic enhancement over their traditional counterparts. The 4-bromo derivative provides a robust, acid-stable protecting group that doubles as a reactive handle for late-stage diversification via cross-coupling, embodying the principles of synthetic efficiency and elegance. Furthermore, the ortho-bromo derivative stands at the frontier of protecting group innovation, with its potential as a novel photolabile group promising reagent-free, spatially controlled deprotection. For the modern synthetic chemist, the bromine atom is not merely a substituent; it is a gateway to more creative, controlled, and powerful synthetic strategies.

References

-

Photolabile protecting group - Wikipedia. (n.d.). Retrieved February 21, 2024, from [Link]

-

Wang, B., He, G., & Yu, Y. (2007). Novel Photolabile Protecting Group for Carbonyl Compounds. Organic Letters, 9(7), 1243–1246. [Link]

-

Photolabile protecting group - Grokipedia. (n.d.). Retrieved February 21, 2024, from [Link]

-

Pelliccioli, A. P., & Wirz, J. (2002). Photolabile Protecting Groups in Organic Synthesis. Photochemical & Photobiological Sciences, 1(7), 441-458. [Link]

-

Cossu, S., De Lucchi, O., & Fabbri, D. (2000). New Protecting Groups for 1,2-Diols (Boc- and Moc-ethylidene). Cleavage of Acetals with Bases. Organic Letters, 2(18), 2853–2855. [Link]

-

Givens, R. S., & Klán, P. (2012). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(4), 2351-2428. [Link]

- Kocieński, P. J. (2005). Protecting Groups (3rd ed.). Thieme. (General reference, specific chapter on Diol Protecting Groups).

-

Clerici, A., & Pastori, N. (2003). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews, 104(1), 199-236. [Link]

-

Chemistry Steps. (2022, November 25). Diols: Nomenclature, Preparation, and Reactions. Retrieved February 21, 2024, from [Link]

-

Organic Chemistry Portal. (n.d.). Dimethyl Acetals. Retrieved February 21, 2024, from [Link]

-

Tanemura, K., Suzuki, T., & Horaguchi, T. (2004). Simple Deprotection of Acetal Type Protecting Groups under Neutral Conditions. Journal of the Chemical Society, Perkin Transactions 1, (2), 299-303. [Link]

-

Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved February 21, 2024, from [Link]

-

University of Evansville. (n.d.). Chem 6352 - Protecting Groups. Retrieved February 21, 2024, from [Link]

-

Chemistry Steps. (2025, July 6). Formation and Reactions of Acetals. Retrieved February 21, 2024, from [Link]

-

Kocienski, P. J. (1994). Acid-labile protecting groups. In Protecting Groups (pp. 1-22). Thieme. [Link]

-

University of Wisconsin-Madison. (n.d.). Protecting Groups. Retrieved February 21, 2024, from [Link] (Note: Direct link to PDF was not available, linking to course index).

- CN102140088A - New process for synthesizing 3-bromobenzaldehyde acetal. (2011).

-

Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved February 21, 2024, from [Link]

-

Hajipour, A. R., & Ruoho, A. E. (2005). Solid State Deprotection of Acetals and Thioacetals Using Benzyltriphenylphosphonium Peroxymonosulfate. Molecules, 10(12), 1509-1514. [Link]

-

Farkas, O., & Szabó, K. (2019). Electrochemical oxidation of benzaldehyde and hydroxybenzaldehydes in acetonitrile on platinum and glassy carbon electrodes. Comptes Rendus Chimie, 22(6-7), 499-506. [Link]

-

Homework.Study.com. (n.d.). Write a detailed mechanism for the formation of an acetal from benzaldehyde and methanol in the presence of an acid catalyst. Retrieved February 21, 2024, from [Link]

-

O'Neil, G. W., & Jackson, A. (2024). Anodic Hydrogen Generation from Benzaldehyde on Au, Ag, and Cu: Rotating Ring-Disk Electrode Studies. Journal of The Electrochemical Society, 171(1), 016501. [Link]

-

Muthumalage, T., & Rahman, I. (2020). Effects of benzaldehyde and benzaldehyde PG acetal on mitochondrial respiration and redox responses in human lung cells. Toxicology in Vitro, 65, 104797. [Link]

-

Wentzel Lab. (2020, March 4). Acetal Protection and Deprotection: Using Protecting Groups for Chemoselectivity [Video]. YouTube. [Link]

-

Pearson. (n.d.). Propose a mechanism for the acid-catalyzed reaction of benzaldehyde... Retrieved February 21, 2024, from [Link]

-

Chem VOD. (2019, January 8). aldehyde-to-acetal mechanism [Video]. YouTube. [Link]

- US4551557A - Bromination of substituted benzaldehydes. (1985).

-

JoVE. (2025, May 22). Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. Retrieved February 21, 2024, from [Link]

-

NPTEL. (n.d.). Protecting groups in organic synthesis. Retrieved February 21, 2024, from [Link]

-

van der Pijl, F., van der Vlugt, J. I., & de Vries, J. G. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(11), 4054–4058. [Link]

-

ResearchGate. (2014, December 21). What are the new ways to protect the aromatic aldehyde carbonyl group by diol? Retrieved February 21, 2024, from [Link]

Sources

- 1. Protective Groups [organic-chemistry.org]

- 2. mazams.weebly.com [mazams.weebly.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones [jove.com]

- 7. Diols: Nomenclature, Preparation, and Reactions - Chemistry Steps [chemistrysteps.com]

- 8. researchgate.net [researchgate.net]

- 9. homework.study.com [homework.study.com]

- 10. Propose a mechanism for the acid-catalyzed reaction of benzaldehy... | Study Prep in Pearson+ [pearson.com]

- 11. Photolabile protecting group - Wikipedia [en.wikipedia.org]

- 12. grokipedia.com [grokipedia.com]

- 13. researchgate.net [researchgate.net]

- 14. CN102140088A - New process for synthesizing 3-bromobenzaldehyde acetal - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols: Regioselective MEM Protection of 2-bromo-3-hydroxybenzaldehyde

Abstract

This document provides a comprehensive guide for the regioselective protection of the phenolic hydroxyl group of 2-bromo-3-hydroxybenzaldehyde using (2-methoxyethoxy)methyl (MEM) chloride. The protocol is designed for researchers in synthetic organic chemistry, medicinal chemistry, and drug development who require a robust and high-yielding method to mask the phenolic hydroxyl group while preserving the aldehyde functionality for subsequent transformations. This application note details the reaction mechanism, provides a step-by-step experimental protocol, and outlines methods for reaction monitoring, product purification, and characterization.

Introduction

In the multi-step synthesis of complex organic molecules, the strategic use of protecting groups is paramount to avoid unwanted side reactions of sensitive functional groups. The phenolic hydroxyl group, due to its acidic nature and nucleophilicity, often requires protection during synthetic sequences.[1] 2-bromo-3-hydroxybenzaldehyde is a valuable intermediate in the synthesis of various biologically active compounds, where the aldehyde group is a handle for further functionalization. To enable selective reactions at the aldehyde, the more reactive phenolic hydroxyl group must be temporarily masked.

The (2-methoxyethoxy)methyl (MEM) group is an excellent choice for protecting alcohols and phenols.[2] Introduced by Corey and co-workers, the MEM group forms a stable acetal that is resistant to a wide range of reaction conditions, including strongly basic, organometallic, and reducing environments.[2] A key advantage of the MEM group is its selective cleavage under acidic conditions, often with Lewis acids, which allows for orthogonal deprotection strategies in the presence of other acid-labile or base-labile protecting groups.[2][3]

This guide provides a detailed protocol for the MEM protection of 2-bromo-3-hydroxybenzaldehyde. The procedure is based on the well-established Williamson ether synthesis, adapted for the specific steric and electronic properties of the substrate.

Reaction Mechanism and Rationale

The protection of the phenolic hydroxyl group of 2-bromo-3-hydroxybenzaldehyde as a MEM ether proceeds via a nucleophilic substitution (S_N2) reaction. The mechanism involves two key steps:

-

Deprotonation: The weakly acidic phenolic proton is abstracted by a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA), to form a phenoxide ion. The choice of a hindered, non-nucleophilic base is crucial to prevent side reactions with the electrophilic MEM chloride.

-

Nucleophilic Attack: The resulting phenoxide, a potent nucleophile, attacks the electrophilic methylene carbon of MEM chloride, displacing the chloride leaving group to form the desired MEM ether.

The presence of the electron-withdrawing bromine atom ortho to the hydroxyl group increases its acidity, facilitating deprotonation. The aldehyde group, also electron-withdrawing, further enhances the acidity of the phenolic proton. These electronic factors suggest that a moderately strong, hindered base like DIPEA is sufficient to drive the reaction to completion without promoting unwanted side reactions at the aldehyde carbonyl.

Experimental Protocol

Materials and Reagents

| Reagent/Material | Grade | Supplier | Comments |

| 2-bromo-3-hydroxybenzaldehyde | ≥98% | Commercially Available | --- |

| (2-Methoxyethoxy)methyl chloride (MEM-Cl) | ≥95% | Commercially Available | Handle in a fume hood, corrosive |

| N,N-Diisopropylethylamine (DIPEA) | ≥99.5% | Commercially Available | Anhydrous grade recommended |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercially Available | --- |

| Deionized Water | --- | --- | For work-up |

| Brine (saturated NaCl solution) | --- | --- | For work-up |

| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Commercially Available | For drying |

| Silica Gel | 60 Å, 230-400 mesh | Commercially Available | For column chromatography |

| Ethyl Acetate | HPLC Grade | Commercially Available | For chromatography |

| Hexanes | HPLC Grade | Commercially Available | For chromatography |

Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (Nitrogen or Argon)

-

Syringes and needles

-

Separatory funnel

-

Rotary evaporator

-

Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

UV lamp for TLC visualization

-

Glassware for column chromatography

Step-by-Step Procedure

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-bromo-3-hydroxybenzaldehyde (1.0 eq.). Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.

-

Addition of Base: Add N,N-diisopropylethylamine (DIPEA) (1.5 eq.) to the stirred solution at room temperature.

-

Addition of MEM-Cl: Slowly add (2-methoxyethoxy)methyl chloride (MEM-Cl) (1.2 eq.) dropwise to the reaction mixture at room temperature. A slight exotherm may be observed.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent (e.g., 20:80 v/v). The reaction is typically complete within 3-5 hours. The product spot should be less polar than the starting material.

-

Work-up: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x volume of aqueous layer).

-

Washing: Combine the organic layers and wash sequentially with 1 M HCl (optional, to remove excess DIPEA), deionized water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification

The crude product, 2-bromo-3-(methoxymethoxy)benzaldehyde, can be purified by flash column chromatography on silica gel.

-

Eluent: A gradient of ethyl acetate in hexanes (e.g., 5% to 20%) is typically effective.

-

Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.

-

Final Product: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product as a pale yellow oil or solid.

Workflow Diagram

Sources

Application Note & Protocol: Selective O-Alkylation of 2-Bromo-3-hydroxybenzaldehyde with MEM-Cl

Authored by: A Senior Application Scientist

Introduction

The selective protection of hydroxyl groups is a fundamental strategy in modern organic synthesis, particularly in the construction of complex molecules like pharmaceuticals and natural products. 2-Bromo-3-hydroxybenzaldehyde serves as a versatile building block, possessing a bromine atom, a hydroxyl group, and an aldehyde. The nucleophilic nature of the hydroxyl group can interfere with reactions targeting the other functional groups. Therefore, its effective protection is crucial for achieving desired chemical outcomes.

This document provides a comprehensive guide for the O-alkylation of 2-bromo-3-hydroxybenzaldehyde using (2-methoxyethoxy)methyl chloride (MEM-Cl). The MEM ether is a widely used protecting group for alcohols and phenols due to its stability under a broad range of reaction conditions and its straightforward removal under specific acidic conditions.[1] This application note will detail the mechanistic aspects of the reaction, present a validated experimental protocol, and offer insights into troubleshooting potential issues.

Reagents and Stoichiometry

The success of the MEM protection of 2-bromo-3-hydroxybenzaldehyde is highly dependent on the appropriate choice and stoichiometry of the reagents. The following table outlines the key components and their recommended molar equivalents.

| Reagent | Role | Molar Equivalents |

| 2-Bromo-3-hydroxybenzaldehyde | Starting Material | 1.0 |

| (2-Methoxyethoxy)methyl chloride (MEM-Cl) | Alkylating Agent | 1.1 - 1.5 |

| N,N-Diisopropylethylamine (DIPEA) | Non-nucleophilic Base | 1.5 - 2.0 |

| Dichloromethane (DCM) | Solvent | - |

Rationale for Reagent Selection:

-

(2-Methoxyethoxy)methyl chloride (MEM-Cl): MEM-Cl is selected as the protecting group source because the resulting MEM ether is stable under various conditions, including exposure to strong bases, organometallic reagents, and mild oxidizing agents.[1] An excess is used to drive the reaction to completion.

-

N,N-Diisopropylethylamine (DIPEA): A sterically hindered, non-nucleophilic base is essential to prevent unwanted side reactions.[2][3] DIPEA efficiently deprotonates the phenolic hydroxyl group to form the more reactive phenoxide ion without competing as a nucleophile for the MEM-Cl.[1][2][3] Weaker bases might result in an incomplete reaction, while stronger, more nucleophilic bases could potentially react with the aldehyde or the alkyl halide.

-

Dichloromethane (DCM): DCM is an ideal solvent for this transformation due to its inert nature and its ability to dissolve the reactants. Its relatively low boiling point simplifies its removal during the work-up procedure.

Experimental Workflow

The following diagram outlines the key stages of the experimental procedure, designed for high efficiency and yield.

Caption: High-level workflow for the MEM protection of 2-bromo-3-hydroxybenzaldehyde.

Detailed Experimental Protocol

Materials:

-

2-Bromo-3-hydroxybenzaldehyde

-

(2-Methoxyethoxy)methyl chloride (MEM-Cl)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-3-hydroxybenzaldehyde (1.0 eq) in anhydrous dichloromethane (to a concentration of approximately 0.1-0.2 M) under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 1.5-2.0 eq) to the solution and stir the mixture at room temperature for 5-10 minutes.

-

Cooling: Cool the reaction flask to 0 °C using an ice bath. This step is critical to control the reaction's exothermicity and minimize the formation of byproducts.

-

MEM-Cl Addition: Slowly add (2-Methoxyethoxy)methyl chloride (MEM-Cl, 1.1-1.5 eq) dropwise to the cooled solution over 15-30 minutes using a dropping funnel. A slow addition rate is important for maintaining the low temperature.

-

Reaction Monitoring: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the reaction's progress using thin-layer chromatography (TLC), observing the disappearance of the starting material and the appearance of a new, less polar product spot.

-

Workup: Upon completion (typically 2-4 hours), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize any residual acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2-3 times). Combine the organic layers.

-

Washing: Wash the combined organic layers with brine to remove water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure 2-bromo-3-((2-methoxyethoxy)methoxy)benzaldehyde.

-

Characterization: Confirm the structure and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Mechanism of MEM Protection

The reaction follows a Williamson ether synthesis pathway. The non-nucleophilic base, DIPEA, deprotonates the phenolic hydroxyl group, generating a more nucleophilic phenoxide anion. This anion then undergoes an SN2 reaction, attacking the electrophilic carbon of MEM-Cl to form the desired MEM ether and diisopropylethylammonium chloride as a byproduct.

Caption: Mechanism of MEM protection of a phenol.

Troubleshooting

| Problem | Possible Cause | Solution |

| Incomplete Reaction | Insufficient base or MEM-Cl. Poor quality or wet reagents. | Increase the molar equivalents of DIPEA and MEM-Cl. Ensure all reagents and solvents are anhydrous. |

| Formation of Byproducts | Reaction temperature was too high. The base acted as a nucleophile. | Maintain the reaction temperature at 0 °C during the addition of MEM-Cl. Use a non-nucleophilic base like DIPEA. |

| Low Yield | Inefficient extraction. Product loss during purification. | Perform multiple extractions during the workup. Optimize the conditions for column chromatography. |

Conclusion

This application note provides a detailed and reliable protocol for the selective O-alkylation of 2-bromo-3-hydroxybenzaldehyde using MEM-Cl. By understanding the reaction mechanism and carefully controlling the experimental parameters, researchers can consistently achieve high yields of the desired protected product, enabling further synthetic manipulations. The provided insights into reagent selection and troubleshooting will help ensure the successful execution of this critical synthetic transformation.

References

-

Total Synthesis. MEM Protecting Group: MEM Protection & Deprotection Mechanism. Accessed February 24, 2026. [Link]

-

PrepChem. Synthesis of 2-bromo-3-hydroxy-4-methoxybenzaldehyde. Accessed February 24, 2026. [Link]

-

ACS Publications. Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews. Accessed February 24, 2026. [Link]

- Google Patents. CN103864588A - Preparation method of 2,3-dimethoxy benzaldehyde. Accessed February 24, 2026.

-

Wikipedia. N,N-Diisopropylethylamine. Accessed February 24, 2026. [Link]

- Google Patents. US3987105A - Process for methoxymethylation of phenolic hydroxyl groups. Accessed February 24, 2026.

-

ResearchGate. A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. Accessed February 24, 2026. [Link]

-

National Center for Biotechnology Information. An amine protecting group deprotectable under nearly neutral oxidative conditions. Accessed February 24, 2026. [Link]

-

Carl ROTH. N,N-Diisopropylethylamine (DIPEA). Accessed February 24, 2026. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Ethyldiisopropylamine (DIPEA): A Non-Nucleophilic Base for Precision Organic Synthesis. Accessed February 24, 2026. [Link]

-

National Center for Biotechnology Information. Efficient Deprotection of Phenol Methoxymethyl Ethers Using a Solid Acid Catalyst with Wells-Dawson Structure. Accessed February 24, 2026. [Link]

Sources

Application Note: Lithiation & Functionalization of 2-Bromo-3-(2-methoxyethoxymethoxy)benzaldehyde

Executive Summary & Strategic Analysis

The substrate 2-Bromo-3-(2-methoxyethoxymethoxy)benzaldehyde represents a highly functionalized aromatic scaffold, often utilized in the total synthesis of bioactive lignans (e.g., Steganacin analogues) and poly-substituted alkaloids.

The Core Challenge: Direct lithiation of this substrate presents a fundamental chemoselectivity paradox. The aldehyde functionality (C1-CHO) is highly electrophilic and will react with organolithium reagents (via 1,2-addition) orders of magnitude faster than the desired bromine-lithium exchange at C2. Furthermore, the 2-methoxyethoxymethoxy (MEM) group at C3 acts as a hemilabile ligand, capable of coordinating lithium species, which stabilizes the ortho-lithio intermediate but requires precise temperature control to prevent elimination or migration.

The Solution: This protocol details a Protection-Exchange-Deprotection (PED) strategy. We utilize a cyclic acetal protection to mask the aldehyde, enabling a clean, kinetically controlled Halogen-Lithium exchange at C2 using n-Butyllithium (n-BuLi). The MEM group assists in stabilizing the resulting aryllithium species via intramolecular chelation prior to electrophilic trapping.

Pre-Protocol Technical Requirements

Chemical Safety & Handling

-

Pyrophoric Hazard: n-BuLi is pyrophoric. All transfers must utilize positive-pressure cannula techniques or gas-tight syringes under an inert atmosphere (Ar or N₂).

-

Temperature Control: Reactions must be maintained at -78°C to prevent benzyne formation or "halogen dance" isomerization.

Reagents & Solvents

| Reagent | Grade/Prep | Role |

| Substrate | >98% Purity, Dry | Starting Material |

| Ethylene Glycol | Anhydrous | Protection Agent |

| p-TsOH[1][2]·H₂O | ACS Grade | Acid Catalyst |

| n-Butyllithium | Titrated (e.g., 1.6M in Hexanes) | Lithiating Agent |